molecular formula C6H7ClN2O2 B8052451 (2-Chloro-4-methoxypyrimidin-5-yl)methanol

(2-Chloro-4-methoxypyrimidin-5-yl)methanol

Cat. No.: B8052451
M. Wt: 174.58 g/mol
InChI Key: BNGQKOFIIMUHQD-UHFFFAOYSA-N
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Description

(2-Chloro-4-methoxypyrimidin-5-yl)methanol: is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Chlorination and Methoxylation: Starting from a suitable pyrimidine derivative, chlorination can be performed using reagents like thionyl chloride (SOCl₂) to introduce the chlorine atom at the desired position. Subsequently, methoxylation can be achieved using methanol in the presence of a base such as sodium methoxide.

  • Methanolysis: Another approach involves the methanolysis of a suitable precursor, where the methanol acts as both the solvent and the reactant.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

(2-Chloro-4-methoxypyrimidin-5-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol derivatives.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, and other strong oxidizing agents.

  • Reduction: LiAlH₄, sodium borohydride (NaBH₄), and other reducing agents.

  • Substitution: Various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Aldehydes, carboxylic acids.

  • Reduction: Alcohols.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

(2-Chloro-4-methoxypyrimidin-5-yl)methanol: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Employed in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Chloro-4-methoxypyrimidin-5-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2-Chloro-4-methoxypyrimidin-5-yl)methanol: can be compared with other similar compounds, such as:

  • 2-Chloro-4-methoxypyrimidine: Lacks the methanol group.

  • 4-Methoxypyrimidin-5-ylmethanol: Lacks the chlorine atom.

  • 2-Chloro-4-methoxy-5-methylpyrimidine: Contains an additional methyl group.

These compounds differ in their chemical structure and, consequently, their reactivity and biological activity. This compound is unique due to the presence of both the chlorine and methoxy groups, which contribute to its distinct properties and applications.

Properties

IUPAC Name

(2-chloro-4-methoxypyrimidin-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-11-5-4(3-10)2-8-6(7)9-5/h2,10H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGQKOFIIMUHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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